

Cross-Validation of Octahydroindolizine NMR and Mass Spectrometry Data: A Comparative Guide

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Compound of Interest

Compound Name: Octahydroindolizine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation and cross-validation of **octahydroindolizine**, a saturated bicyclic amine that forms the core of many alkaloids. By presenting quantitative data, detailed experimental protocols, and a clear workflow, this document serves as a valuable resource for researchers in organic chemistry, natural product synthesis, and drug development.

Data Presentation: Quantitative Comparison

Accurate structural determination of synthetic and natural compounds is paramount. The complementary nature of NMR and MS provides a robust methodology for unambiguous structure verification. Below is a summary of typical spectral data for the parent **octahydroindolizine** molecule.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Octahydroindolizine** ($\text{C}_8\text{H}_{15}\text{N}$)

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
C-1	1.20-1.80 (m)	26.0
C-2	1.20-1.80 (m)	24.7
C-3	2.00-2.20 (m), 2.80-3.00 (m)	54.1
C-5	2.00-2.20 (m), 2.80-3.00 (m)	56.5
C-6	1.20-1.80 (m)	20.9
C-7	1.20-1.80 (m)	31.0
C-8	1.20-1.80 (m)	30.8
C-8a	2.40-2.60 (m)	65.2

Note: Chemical shifts can vary slightly depending on the solvent and stereochemistry.

Table 2: Mass Spectrometry Data for **Octahydroindolizine** (C₈H₁₅N)

Ionization Method	Mass Analyzer	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Electron Ionization (EI)	Quadrupole	125.1204 (M ⁺ ·)	124, 96, 82, 68, 55
Electrospray Ionization (ESI)	Time-of-Flight (TOF)	126.1283	96, 82

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality spectral data. The following are generalized protocols for acquiring NMR and MS data for **octahydroindolizine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **octahydroindolizine** sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- 2D NMR (COSY, HSQC, HMBC):
 - For complete structural assignment, acquire 2D NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations.

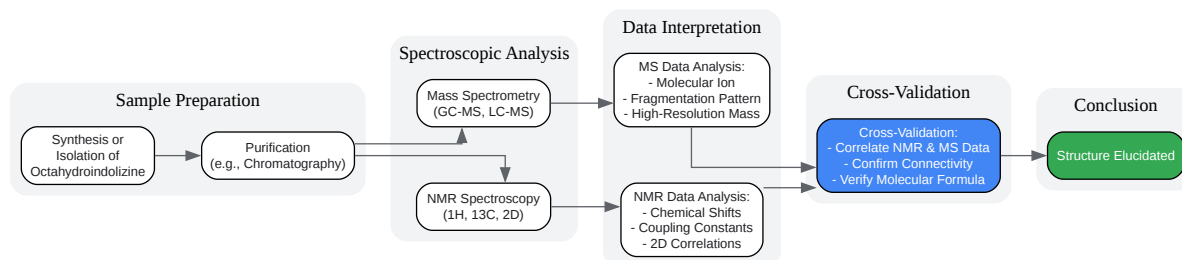
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the **octahydroindolizine** sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS, the sample can be directly injected if volatile.
- Instrumentation:
 - GC-MS: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

- LC-MS: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components.
 - Mass Analysis: Acquire mass spectra in the range of m/z 40-400. The molecular ion ($M^{+\cdot}$) and characteristic fragmentation patterns will be observed.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
 - Chromatographic Separation: Inject the sample onto a reversed-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
 - Mass Analysis: Acquire mass spectra in positive ion mode. The protonated molecule ($[M+H]^+$) will be the dominant ion. Tandem MS (MS/MS) can be performed to obtain fragment ions for structural confirmation.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and mass spectrometry data in the structural elucidation of **octahydroindolizine**.



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Caption: Workflow for cross-validating NMR and MS data.

By following this structured approach, researchers can confidently determine and verify the structure of **octahydroindolizine** and its derivatives, ensuring data integrity and advancing their research and development efforts.

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